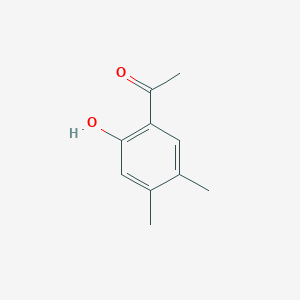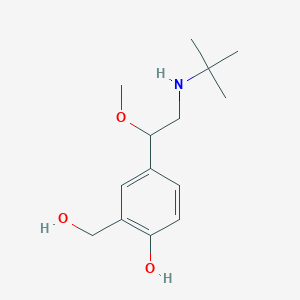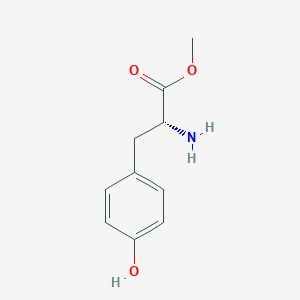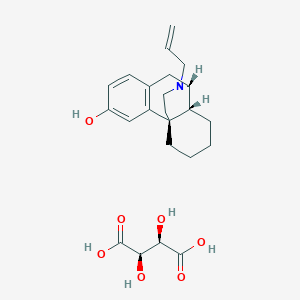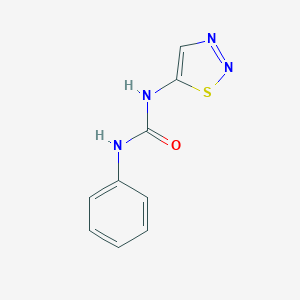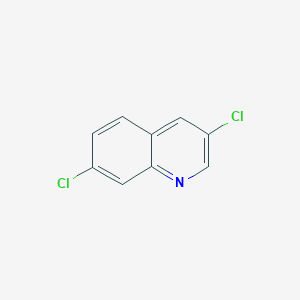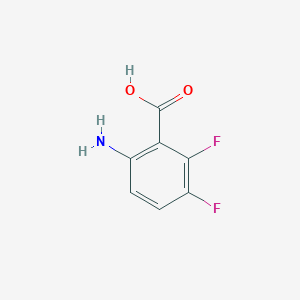
脱水二氢青蒿素
描述
Anhydrodihydroartemisnin is a small molecule that is a derivative of artemisinin, a natural compound isolated from the plant Artemisia annua. Anhydrodihydroartemisnin, also known as ADHA, has been studied extensively and has been found to possess anti-cancer, anti-inflammatory and anti-microbial properties. The purpose of
科学研究应用
抗乳腺癌活性
脱水二氢青蒿素已被研究用于其潜在的抗乳腺癌活性。一对 C 9- C 10- 反式 - C 10-青蒿素-嘌呤杂化物被合成并在人类乳腺癌细胞系 T47D 和 MDA-MB-436 中进行了评估。 发现这些化合物的抗癌活性与针对 ER+ 细胞系 T47D 的阳性对照(巯基嘌呤)相当 .
抗肿瘤活性
脱水二氢青蒿素及其衍生物已显示出有希望的抗肿瘤活性。 例如,将熊去氧胆酸片段引入二氢青蒿素 (DHA) 的 C-10 中,生成了一种在体内对 A549 肺癌细胞异种移植模型和 Lewis 肺癌细胞移植模型表现出良好抗肿瘤活性的化合物 .
疟疾治疗
青蒿素醚,二氢青蒿素的乙醚衍生物,来源于青蒿素,青蒿素是一种从植物黄花蒿中分离得到的独特倍半萜内酯。 青蒿素醚可用于治疗无并发症/严重并发症/脑型和多重耐药疟疾 .
青蒿素醚的合成
脱水二氢青蒿素可用于合成青蒿素醚。 该过程包括将二氢青蒿素溶解在无水乙醇中,在反应混合物中加入固体酸催化剂和三烷基正甲酸酯,在室温下搅拌反应混合物,然后用非极性有机溶剂萃取反应产物 .
抗病毒作用
青蒿素及其衍生物,包括脱水二氢青蒿素,表现出广泛的生物活性,例如抗病毒作用 .
抗菌作用
安全和危害
作用机制
Target of Action
Anhydrodihydroartemisnin, like other artemisinin compounds, primarily targets the malaria-causing parasite Plasmodium falciparum . The compound selectively binds to malaria-infected erythrocytes . The exact molecular target within the parasite is still under investigation .
Mode of Action
The mode of action of Anhydrodihydroartemisnin is believed to involve the cleavage of endoperoxide bridges by iron, producing free radicals . These radicals damage biological macromolecules, causing oxidative stress in the cells of the parasite . This oxidative stress leads to the death of the parasite .
Biochemical Pathways
It is known that the compound may exert its functions via mechanisms like regulating key factors such as apoptosis-related bax, fasl and caspase-3, multi-drug resistance genes, cytokines such as cd4+ and cd8+, inflammation-related nf-κb and cox2, telomerase, and oxidative stress molecules .
Pharmacokinetics
It is known that artemisinin compounds, including anhydrodihydroartemisnin, are characterized by a short half-life . They are converted primarily, but to different extents, to the bioactive metabolite artenimol after either parenteral or gastrointestinal administration . The rate of conversion and the ADME (Absorption, Distribution, Metabolism, and Excretion) properties can impact the bioavailability of the compound .
Result of Action
The primary result of Anhydrodihydroartemisnin’s action is the death of the malaria-causing parasite Plasmodium falciparum . Additionally, it has been reported to have anti-cancer properties, inhibiting the growth of certain cancer cell lines .
Action Environment
The action of Anhydrodihydroartemisnin can be influenced by environmental factors such as temperature and humidity . For instance, it has been found that the compound remains relatively stable during storage up to 40°C ± 0.5°C and 75% relative humidity for 3 months . At higher temperatures, substantially greater decomposition occurs, with the formation of dihydroartemisinin (DHA) and other products .
生化分析
Biochemical Properties
Anhydrodihydroartemisnin plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions is with heme, a component of hemoglobin. Anhydrodihydroartemisnin binds to heme, leading to the generation of reactive oxygen species (ROS) that are toxic to malaria parasites . Additionally, it interacts with proteins involved in the oxidative stress response, modulating their activity and contributing to its antimalarial effects.
Cellular Effects
Anhydrodihydroartemisnin exerts significant effects on various types of cells and cellular processes. In malaria-infected red blood cells, it disrupts the parasite’s metabolism and leads to its death. The compound influences cell signaling pathways, particularly those related to oxidative stress and apoptosis. It has been shown to modulate gene expression, leading to the upregulation of stress response genes and the downregulation of genes involved in parasite survival . Furthermore, anhydrodihydroartemisnin affects cellular metabolism by inhibiting key enzymes in the parasite’s metabolic pathways.
Molecular Mechanism
The molecular mechanism of action of anhydrodihydroartemisnin involves several key steps. Upon entering the parasite-infected cell, the compound undergoes activation through interaction with heme, leading to the generation of ROS. These ROS cause damage to the parasite’s cellular components, including lipids, proteins, and DNA . Anhydrodihydroartemisnin also binds to and inhibits specific enzymes, such as falcipain, a cysteine protease essential for the parasite’s survival. This inhibition disrupts the parasite’s ability to degrade hemoglobin, leading to its death.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of anhydrodihydroartemisnin change over time. The compound is relatively stable at lower temperatures but undergoes degradation at higher temperatures and in the presence of light . Over time, the degradation products may exhibit different biological activities, which can influence the overall efficacy of the compound. Long-term studies have shown that anhydrodihydroartemisnin can have sustained effects on cellular function, particularly in terms of its antimalarial activity.
Dosage Effects in Animal Models
The effects of anhydrodihydroartemisnin vary with different dosages in animal models. At lower doses, the compound effectively reduces parasitemia without causing significant toxicity . At higher doses, it can lead to adverse effects, including hepatotoxicity and neurotoxicity. These toxic effects are likely due to the excessive generation of ROS and the subsequent damage to host tissues. Therefore, careful dosage optimization is essential to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
Anhydrodihydroartemisnin is involved in several metabolic pathways, primarily related to its activation and detoxification. The compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of active metabolites that exert antimalarial effects . Additionally, it interacts with enzymes involved in the oxidative stress response, modulating their activity and influencing the overall metabolic flux within the cell.
Transport and Distribution
Within cells and tissues, anhydrodihydroartemisnin is transported and distributed through various mechanisms. It is taken up by red blood cells and accumulates in the parasite’s digestive vacuole, where it exerts its antimalarial effects . The compound also interacts with transporters and binding proteins that facilitate its distribution to different cellular compartments. This distribution is crucial for its therapeutic efficacy, as it ensures that the compound reaches its target sites within the parasite.
Subcellular Localization
Anhydrodihydroartemisnin exhibits specific subcellular localization patterns that influence its activity and function. It primarily localizes to the parasite’s digestive vacuole, where it interacts with heme and other biomolecules . Additionally, the compound may undergo post-translational modifications that direct it to specific compartments within the cell. These modifications can affect its stability, activity, and overall therapeutic potential.
属性
IUPAC Name |
(1R,4S,5R,8S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadec-9-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O4/c1-9-4-5-11-10(2)8-16-13-15(11)12(9)6-7-14(3,17-13)18-19-15/h8-9,11-13H,4-7H2,1-3H3/t9-,11+,12+,13-,14-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKXCIQFCSITOCY-VLDCTWHGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(=COC3C24C1CCC(O3)(OO4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]2C(=CO[C@H]3[C@@]24[C@H]1CC[C@](O3)(OO4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50327855 | |
| Record name | Anhydrodihydroartemisinin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50327855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
82596-30-3 | |
| Record name | Anhydrodihydroartemisnin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082596303 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anhydrodihydroartemisinin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50327855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ANHYDRODIHYDROARTEMISNIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0YH8NQO930 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



